Gallinamide A

Vue d'ensemble

Description

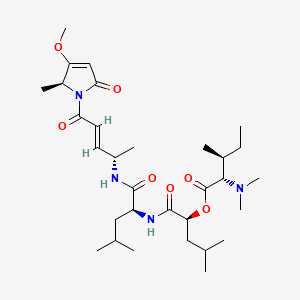

Gallinamide A est un produit naturel dérivé de cyanobactéries marines, plus précisément des espèces Schizothrix et Symploca . C'est un inhibiteur puissant et sélectif de la cathépine L1, une cystéine protéase humaine, qui a été étudié pour son potentiel dans le traitement de diverses maladies, y compris le paludisme, le cancer et les maladies infectieuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La première synthèse stéréosélective de Gallinamide A a été rapportée par Conroy et ses collaborateurs . La synthèse implique plusieurs étapes, notamment la formation de liaisons peptidiques et l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :

Formation de la chaîne peptidique : La chaîne peptidique est construite en utilisant des réactions de couplage peptidique standard.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que les groupes hydroxyle et chloro sont introduits à l'aide de réactifs et de conditions spécifiques.

Cyclisation : L'étape finale implique la cyclisation du peptide linéaire pour former la structure macrocyclique de this compound.

Méthodes de production industrielle

La production industrielle de this compound n'est pas bien documentée, mais elle impliquera probablement une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. La production nécessitera une optimisation des conditions réactionnelles afin de garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Gallinamide A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes fonctionnels contenant de l'oxygène.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels en remplaçant ceux existants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Applications de la recherche scientifique

Chimie : this compound sert d'outil précieux pour étudier l'inhibition des protéases et la cinétique enzymatique.

Biologie : Il est utilisé pour étudier le rôle de la cathépine L1 dans les processus cellulaires et les mécanismes des maladies.

Médecine : This compound s'est avéré prometteur comme agent antimalarique et comme traitement potentiel du cancer et des maladies infectieuses

Industrie : Ses propriétés inhibitrices sont explorées pour le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la cathépine L1, une cystéine protéase humaine . Cette inhibition se produit par la formation d'une liaison covalente entre this compound et le site actif de l'enzyme, conduisant à une inhibition irréversible. La haute sélectivité de this compound envers la cathépine L1 en fait un outil précieux pour étudier le rôle de cette enzyme dans diverses maladies .

Applications De Recherche Scientifique

Chemistry: Gallinamide A serves as a valuable tool for studying protease inhibition and enzyme kinetics.

Biology: It is used to investigate the role of Cathepsin L1 in cellular processes and disease mechanisms.

Medicine: This compound has shown promise as an antimalarial agent and a potential treatment for cancer and infectious diseases

Industry: Its inhibitory properties are explored for developing new therapeutic agents and drug formulations.

Mécanisme D'action

Gallinamide A exerts its effects by selectively inhibiting the human cysteine protease Cathepsin L1 . This inhibition occurs through the formation of a covalent bond between this compound and the active site of the enzyme, leading to irreversible inhibition. The high selectivity of this compound towards Cathepsin L1 makes it a valuable tool for studying the role of this enzyme in various diseases .

Comparaison Avec Des Composés Similaires

. Ces composés partagent des caractéristiques structurelles et des activités biologiques similaires, mais diffèrent dans leurs groupes fonctionnels spécifiques et leur puissance. Gallinamide A est unique par sa haute sélectivité et sa puissance envers la cathépine L1, ce qui en fait un composé précieux pour le développement thérapeutique .

Propriétés

Numéro CAS |

1208232-55-6 |

|---|---|

Formule moléculaire |

C31H52N4O7 |

Poids moléculaire |

592.8 g/mol |

Nom IUPAC |

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

InChI |

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |

Clé InChI |

ASRBKZHDORPEHO-KYJIWOQOSA-N |

SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |

SMILES canonique |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

| 1208232-55-6 | |

Séquence |

IXL |

Synonymes |

Gallinamide A; [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

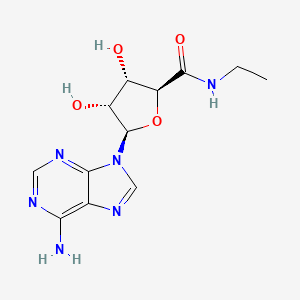

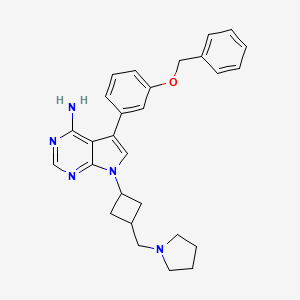

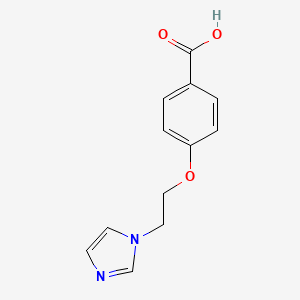

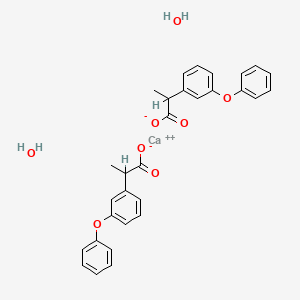

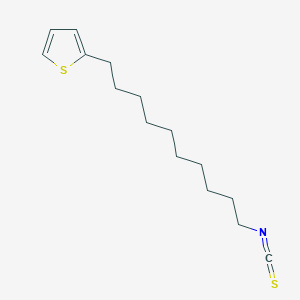

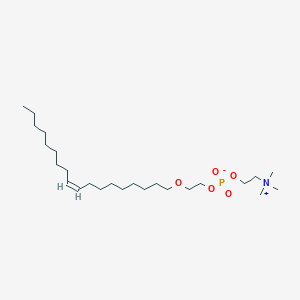

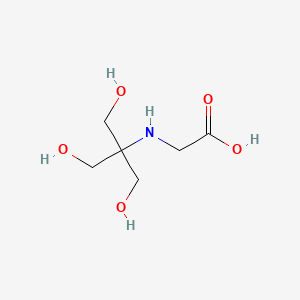

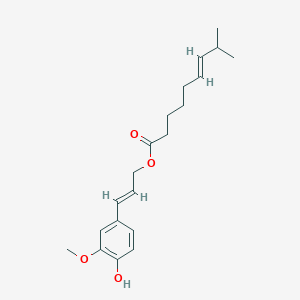

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)